(Decyloxy)acetaldehyde
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Overview
Description
2-Decoxyacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a decyl group (a ten-carbon chain) attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decoxyacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-decoxyethanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde .
Another method involves the hydroformylation of 1-decene, followed by selective oxidation. This process requires a rhodium-based catalyst and high-pressure conditions to add a formyl group to the terminal carbon of the alkene, forming 2-decoxyacetaldehyde .
Industrial Production Methods
On an industrial scale, 2-decoxyacetaldehyde can be produced through the hydroformylation process mentioned above. This method is preferred due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Decoxyacetaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles like alcohols to form hemiacetals and acetals under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Addition: Alcohols in the presence of an acid catalyst.
Major Products Formed
Oxidation: 2-Decoxyacetic acid.
Reduction: 2-Decoxyethanol.
Nucleophilic Addition: Hemiacetals and acetals.
Scientific Research Applications
2-Decoxyacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-decoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to participate in various biochemical pathways, including the formation of Schiff bases with amines and the reduction to alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Decoxyethanol: Similar in structure but lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
2-Decoxyacetic Acid: An oxidized form of 2-decoxyacetaldehyde, with different chemical properties and applications.
Uniqueness
2-Decoxyacetaldehyde is unique due to its specific structure, which combines a long hydrophobic decyl chain with a reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
72894-07-6 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-decoxyacetaldehyde |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h10H,2-9,11-12H2,1H3 |
InChI Key |
SWBGVIRRFYDZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC=O |
Origin of Product |
United States |
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